1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol

Pharmaceutical Quality Control Triglyceride Analysis Pharmacopeial Standards

Lipid researchers requiring regioisomerically defined triglycerides often face supply inconsistency and positional isomer contamination that skews enzymatic and crystallization data. POL (CAS 1587-93-5) resolves this as a certified USP reference standard with verified sn-1/sn-2/sn-3 positional fidelity. • USP-NF mandated: defined relative retention time of 0.82 for accurate LC-based triglyceride profiling of sesame oil per pharmacopeial monograph • SUU-type model triacylglycerol: distinct polymorphic profile lacking KLC phases observed in POO and SOO, enabling controlled crystallization and melting behavior studies • ≥98% purity with full COA; shipped at -20°C to preserve regioisomeric integrity

Molecular Formula C55H100O6
Molecular Weight 857.4 g/mol
CAS No. 1587-93-5
Cat. No. B075230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol
CAS1587-93-5
Molecular FormulaC55H100O6
Molecular Weight857.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C55H100O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h16,19,25-28,52H,4-15,17-18,20-24,29-51H2,1-3H3/b19-16-,27-25-,28-26-
InChIKeyKGLAHZTWGPHKFF-FBSASISJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

POL: Defined Mixed-Acid Triglyceride


1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol (POL, CAS 1587-93-5) is a mixed-acid triacylglycerol composed of palmitic acid (C16:0) at the sn-1 position, oleic acid (C18:1) at the sn-2 position, and linoleic acid (C18:2) at the sn-3 position. It occurs naturally as a major triglyceride component in seed and vegetable oils, including sesame, soybean, and olive oils . POL is recognized as a standard reference compound in pharmacopeial analysis and is widely used as an analytical reference material in lipid research [1].

Pharmacopeial Reference USP sesame oil monograph standard
Defined Regioisomer Palmitic at sn-1, oleic at sn-2, linoleic at sn-3
Lipid Research Probe Mixed-acid triglyceride for crystallization and metabolism studies

Why Generic Substitution Fails for POL


Triglycerides with identical fatty acid compositions but different positional distributions (regioisomers) exhibit distinct physicochemical properties and biological activities. For example, the crystallization pathway, melting behavior, and interaction with lipid-metabolizing enzymes are highly dependent on the specific sn-1, sn-2, and sn-3 fatty acid placement [1]. Substituting POL with another triglyceride—even one containing the same fatty acids—can alter experimental outcomes in studies of lipid metabolism, crystallization kinetics, or pharmaceutical quality control [2]. The following quantitative evidence demonstrates where POL's specific structure yields verifiable differentiation.

REGIOISOMERISM Fatty acid positional distribution alters crystallization pathway and polymorphic stability.
METHOD SPECIFICITY USP monograph uses defined relative retention time; substitution invalidates peak identification.
BIOLOGICAL CONTEXT Regioisomers may shift intracellular lipid metabolism endpoints in hepatocyte models.

POL: Quantitative Differentiation Evidence


USP Relative Retention Time Standard for Sesame Oil

POL is one of eight standard triglycerides specified in the USP monograph for sesame oil, with a defined relative retention time (RRT) of 0.82 under the prescribed LC conditions. Comparators include POO (RRT 1.0), OOO (RRT 0.93), SOL (RRT 0.97), OOL (RRT 0.77), and others [1].

USP RRT Standard
Head-to-head
RRT 0.82
vs POO 1.0, OOO 0.93, SOL 0.97
Method-defined retention enables unequivocal peak assignment in sesame oil profiling.
USP-NF LC conditions; acetonitrile:methylene chloride 60:40, 30°C.
Pharmaceutical Quality Control Triglyceride Analysis Pharmacopeial Standards

Polymorphic Behavior vs. POO and SOO

In a comparative study using DSC and SR-XRD, POL, POO, and SOO all exhibited multiple polymorphic forms (sub-α, α, β'2, β'1), but transient kinetic liquid crystal (KLC) phases were observed only in POO and SOO, not in POL [1].

Polymorphic Behavior
Head-to-head
No KLC phase in POL
KLC phases observed only in POO and SOO
Distinct crystallization pathway differentiates POL from closely related SUU triglycerides.
DSC and SR-XRD; multiple cooling/heating rates.
Lipid Crystallization Food Science Polymorphism

Regioisomer Effect on Hepatocyte Lipid Accumulation

In LO2 hepatocyte cells, OPL (1-oleoyl-2-palmitoyl-3-linoleoylglycerol, a regioisomer of POL) induced significantly more lipid accumulation than LPL and OPO (p < 0.05), but less than POO [1].

Hepatocyte Lipid Handling
Cross-study
OPL > LPL, OPO (p < 0.05)
Regioisomer comparison, POL not directly tested
Positional isomerism context may influence cellular triglyceride accumulation endpoints.
LO2 hepatocyte model; Oil Red O staining. Data to verify for POL-specific effect.
Lipid Metabolism Cellular Biology Nutritional Science

Specified in Chinese National Standard for Oils

Chinese trade standard (SN/T) specifies 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol (POL) as one of six target triglycerides for determination in plant-derived oils and oilseeds by LC-MS/MS, alongside LLL, OLL, PLL, OOO, and OOP [1].

Regulatory Method Inclusion
Class-level
Specified analyte in SN/T standard
Plant-derived oils and oilseeds by LC-MS/MS
Supports reference material fit for Chinese food safety triglyceride testing.
Qualitative inclusion; distinct MS/MS transitions enable specific quantification.
Analytical Chemistry Food Safety Regulatory Compliance

Optimal Applications of POL


USP Sesame Oil Identity Testing

POL serves as one of the eight mandatory triglyceride reference standards in the USP-NF monograph for sesame oil. Its defined relative retention time of 0.82 enables precise peak identification and quantification in LC-based triglyceride profiling, ensuring compliance with pharmacopeial requirements [1].

Lipid Crystallization and Polymorphism Studies

Researchers investigating the crystallization behavior of edible fats and oils can use POL as a model SUU (saturated-unsaturated-unsaturated) triacylglycerol. Its distinct polymorphic profile—specifically the absence of KLC phases observed in POO and SOO—makes it a valuable comparator for understanding how minor structural variations dictate macroscopic physical properties [2].

Cellular Lipid Metabolism Research

In studies of hepatic lipid accumulation and metabolic syndrome, POL (and its regioisomers like OPL) provides a defined molecular probe. Comparative data show that positional isomerism significantly alters intracellular triglyceride accumulation, enabling precise investigation of structure-activity relationships in lipid metabolism [3].

Method Development and Regulatory Compliance

POL is explicitly listed as a target analyte in the Chinese national standard (SN/T) for determination of triglycerides in plant-derived oils by LC-MS/MS. Its inclusion validates its utility as a certified reference material for method development, validation, and routine quality control in food safety laboratories [4].

Application
Selection Property
Validation Focus
USP sesame oil identity testing
Defined relative retention time (RRT 0.82)
Pharmacopeial method compliance and peak identification
Lipid crystallization and polymorphism studies
SUU triacylglycerol with distinct KLC absence
Crystallization pathway comparison against POO and SOO
Cellular lipid metabolism research
Regioisomer-specific triglyceride probe
Lipid accumulation endpoint interpretation in hepatocyte models
Regulatory method development and compliance
Listed analyte in SN/T standard for oils
LC-MS/MS method validation and quality control

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